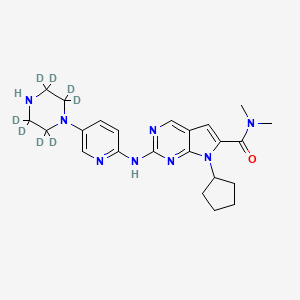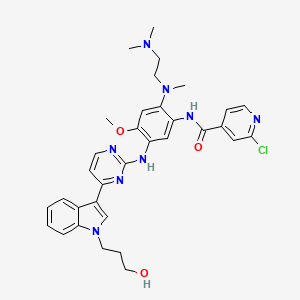
EGFR kinase inhibitor 1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Epidermal growth factor receptor kinase inhibitor 1 is a small-molecule inhibitor that targets the epidermal growth factor receptor, a protein tyrosine kinase involved in the regulation of cell growth and proliferation. This compound is particularly significant in cancer therapy, as it can inhibit the abnormal activation of the epidermal growth factor receptor, which is often associated with various malignancies such as non-small cell lung cancer and glioblastoma .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of epidermal growth factor receptor kinase inhibitor 1 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. One common synthetic route involves the use of a quinazoline core structure, which is modified through various chemical reactions to introduce functional groups that enhance its inhibitory activity .
Industrial Production Methods
Industrial production of epidermal growth factor receptor kinase inhibitors often involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process includes the purification of intermediates and the final product through techniques such as crystallization and chromatography to ensure high purity and efficacy .
化学反应分析
Types of Reactions
Epidermal growth factor receptor kinase inhibitor 1 undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to optimize yield and selectivity .
Major Products
The major products formed from these reactions include various derivatives of the quinazoline core, each with different functional groups that can enhance or modify the inhibitory activity of the compound .
科学研究应用
Epidermal growth factor receptor kinase inhibitor 1 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the inhibition of protein kinases.
Biology: Investigated for its role in cell signaling pathways and its effects on cellular processes.
Medicine: Applied in the treatment of cancers, particularly those with overexpression or mutation of the epidermal growth factor receptor.
Industry: Utilized in the development of new therapeutic agents and in drug screening assays
作用机制
Epidermal growth factor receptor kinase inhibitor 1 exerts its effects by binding to the ATP-binding site of the epidermal growth factor receptor, thereby inhibiting its tyrosine kinase activity. This inhibition prevents the phosphorylation of downstream signaling proteins, ultimately leading to the suppression of cell proliferation and survival pathways. The compound specifically targets the epidermal growth factor receptor, making it highly effective in cancers driven by epidermal growth factor receptor mutations .
相似化合物的比较
Similar Compounds
Gefitinib: A first-generation epidermal growth factor receptor tyrosine kinase inhibitor.
Erlotinib: Another first-generation inhibitor with a similar mechanism of action.
Afatinib: A second-generation inhibitor that irreversibly binds to the epidermal growth factor receptor.
Osimertinib: A third-generation inhibitor designed to overcome resistance to earlier inhibitors
Uniqueness
Epidermal growth factor receptor kinase inhibitor 1 is unique in its ability to selectively target specific mutations within the epidermal growth factor receptor, providing a more tailored approach to cancer therapy. Its high specificity and potency make it a valuable tool in both research and clinical settings .
属性
分子式 |
C30H31N7O2 |
|---|---|
分子量 |
521.6 g/mol |
IUPAC 名称 |
N-[2-[2-[(dimethylamino)methyl]pyrrol-1-yl]-4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide |
InChI |
InChI=1S/C30H31N7O2/c1-6-29(38)32-24-16-25(28(39-5)17-27(24)37-15-9-10-20(37)18-35(2)3)34-30-31-14-13-23(33-30)22-19-36(4)26-12-8-7-11-21(22)26/h6-17,19H,1,18H2,2-5H3,(H,32,38)(H,31,33,34) |
InChI 键 |
YIYTWDRDNVPEHZ-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC(=O)C=C)N5C=CC=C5CN(C)C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[9-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]propanamide](/img/structure/B12402772.png)





![disodium;4-amino-5-hydroxy-3-[(4-nitrophenyl)diazenyl]-6-phenyldiazenylnaphthalene-2,7-disulfonate](/img/structure/B12402813.png)


![N-[9-[(2R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12402830.png)

![sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-2-[(7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoyl]oxy-3-heptadecanoyloxypropyl] phosphate](/img/structure/B12402849.png)


